molecular formula C8H15N3O3 B602331 5-[[(Dimethylamino)iminomethyl]amino]-2-oxopentanoic Acid CAS No. 107347-90-0

5-[[(Dimethylamino)iminomethyl]amino]-2-oxopentanoic Acid

Cat. No.: B602331
CAS No.: 107347-90-0
M. Wt: 201.23
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

5-[[(Dimethylamino)iminomethyl]amino]-2-oxopentanoic Acid has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its role as a metabolite of asymmetric dimethylarginine and its potential effects on cellular processes.

    Medicine: Investigated for its potential therapeutic applications, including its role in modulating nitric oxide levels and cardiovascular health.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The compound is structurally related to Methylglyoxal (MG), an alpha-oxoaldehyde that forms advanced glycation end-products in proteins. MG’s derivatives have been identified in vivo and are associated with complications of diabetes and some neurodegenerative diseases. This suggests potential research applications in studying the biochemical pathways and therapeutic approaches for these diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[(Dimethylamino)iminomethyl]amino]-2-oxopentanoic Acid involves several steps. One common method includes the reaction of dimethylamine with a suitable precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

5-[[(Dimethylamino)iminomethyl]amino]-2-oxopentanoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

  • α-Keto-δ-(NG,NG-dimethylguanidino)valeric acid
  • α-Keto-delta-(NG,NG-dimethylguanidino)valenic acid
  • Alfa-Keto-Delta-(NG,NG-Dimethylguanidino)valenic Acid-d6

Uniqueness

5-[[(Dimethylamino)iminomethyl]amino]-2-oxopentanoic Acid is unique due to its specific structure and role as a metabolite of asymmetric dimethylarginine. Its ability to modulate nitric oxide synthesis and other cellular processes distinguishes it from other similar compounds .

Properties

IUPAC Name

5-[[amino(dimethylamino)methylidene]amino]-2-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O3/c1-11(2)8(9)10-5-3-4-6(12)7(13)14/h3-5H2,1-2H3,(H2,9,10)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWRPXRMUUZNMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=NCCCC(=O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401197991
Record name 5-[[(Dimethylamino)iminomethyl]amino]-2-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401197991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107347-90-0
Record name 5-[[(Dimethylamino)iminomethyl]amino]-2-oxopentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107347-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[[(Dimethylamino)iminomethyl]amino]-2-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401197991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethylguanidino valeric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240212
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[[(Dimethylamino)iminomethyl]amino]-2-oxopentanoic Acid
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5-[[(Dimethylamino)iminomethyl]amino]-2-oxopentanoic Acid
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5-[[(Dimethylamino)iminomethyl]amino]-2-oxopentanoic Acid
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5-[[(Dimethylamino)iminomethyl]amino]-2-oxopentanoic Acid
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5-[[(Dimethylamino)iminomethyl]amino]-2-oxopentanoic Acid

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